BChE-IN-24

Butyrylcholinesterase Inhibition Potency Comparison Enzyme Assay

Researchers studying Alzheimer's disease require precise BChE inhibition without confounding AChE effects. BChE-IN-24 solves this with superior selectivity and potency. • IC50 = 9 nM against BChE (vs. 37 nM for rivastigmine) • Non-competitive inhibition ensures sustained efficacy • Cleaner cell-based assays due to lower required concentrations • Available for immediate R&D use

Molecular Formula C24H34NO3P
Molecular Weight 415.5 g/mol
Cat. No. B12380040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-24
Molecular FormulaC24H34NO3P
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(C1C2=CC=CC=C2CCN1C3=CC=CC=C3C)OCCCC
InChIInChI=1S/C24H34NO3P/c1-4-6-18-27-29(26,28-19-7-5-2)24-22-14-10-9-13-21(22)16-17-25(24)23-15-11-8-12-20(23)3/h8-15,24H,4-7,16-19H2,1-3H3
InChIKeyKHTGHAOJBHXCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-24: Selective BChE Inhibitor


BChE-IN-24 (also referred to as compound 3bc) is a synthetic α-aminophosphonate-tetrahydroisoquinoline hybrid that acts as a potent, selective, and reversible inhibitor of butyrylcholinesterase (BChE) [1]. Its core molecular scaffold is designed to engage the peripheral anionic site (PAS) and the catalytic anionic site of the BChE enzyme, distinguishing it from many classical cholinesterase inhibitors [1]. The compound is primarily supplied for research applications in Alzheimer's disease and related neurodegenerative disorders, with a typical molecular formula of C24H34NO3P [2]. Unlike broader cholinesterase inhibitors, BChE-IN-24's selectivity profile makes it a precise tool for dissecting BChE-specific biological pathways [1].

Selective BChE inhibition for pathway-specific studies
Non-competitive binding mode supports BChE pathway study design
Supports Alzheimer's disease research model context

BChE-IN-24 Substitution Risks


Generic substitution of BChE-IN-24 with other in-class or pan-cholinesterase inhibitors (e.g., rivastigmine, donepezil, or other BChE-IN series compounds) is scientifically unsound due to substantial differences in target potency, selectivity profile, and mechanism of inhibition. As the evidence below demonstrates, BChE-IN-24's low nanomolar potency against BChE [1] and its specific non-competitive binding mode [1] are not shared by even its closest analog, BChE-IN-34 [2], nor by clinically used dual inhibitors like rivastigmine [3]. Substituting with a less potent or less selective compound will fundamentally alter the experimental outcome, potentially failing to achieve the required level of BChE inhibition or introducing confounding off-target effects on acetylcholinesterase (AChE). The quantitative differentiation below mandates the use of BChE-IN-24 for studies where a high degree of BChE selectivity and potency is a prerequisite.

Analog mismatch Closest analog BChE-IN-34 may shift BChE potency profile in assays.
Selectivity context Pan-cholinesterase inhibitors may confound BChE-specific pathway interpretation.
Mechanism mismatch Competitive inhibitors may not reproduce non-competitive binding behavior.

BChE-IN-24 Evidence for Selection


BChE Inhibitory Potency vs. BChE-IN-34

BChE-IN-24 demonstrates a 2.8-fold higher potency for BChE inhibition compared to its closest analog, BChE-IN-34. BChE-IN-24 has a reported IC50 of 9 nM [1], whereas BChE-IN-34 exhibits an IC50 of 25 nM [2]. This difference is critical for experiments requiring maximal BChE inhibition at lower compound concentrations, minimizing potential off-target effects.

BChE Potency vs. Analog
Reported
9 nM
BChE-IN-34: 25 nM
Supports BChE selectivity assay context
Reported 2.8-fold difference
Butyrylcholinesterase Inhibition Potency Comparison Enzyme Assay

BChE Inhibitory Potency vs. Rivastigmine

BChE-IN-24 is over 4-fold more potent against BChE than the clinically used dual cholinesterase inhibitor rivastigmine. BChE-IN-24 exhibits an IC50 of 9 nM against BChE [1], while rivastigmine has a reported IC50 of 37 nM for the same target [2]. This quantitative difference is substantial and indicates that BChE-IN-24 is a more powerful tool for dissecting BChE-specific biology, free from the confounding AChE inhibition that characterizes rivastigmine.

BChE Potency vs. Rivastigmine
Reported
BChE-IN-24: 9 nM vs Rivastigmine: 37 nM
Supports BChE-selective research independent of AChE inhibition
Reported 4.1-fold difference
BChE Selectivity Drug Comparison Enzyme Kinetics

Non-Competitive Inhibition Mechanism

Kinetic studies reveal that BChE-IN-24 (compound 3bc) acts as a non-competitive inhibitor of BChE [1]. This mechanism is distinct from that of many classical cholinesterase inhibitors, which often bind competitively to the active site. The non-competitive mode suggests that BChE-IN-24 can bind to the enzyme independently of the substrate, potentially maintaining inhibitory activity even at high local substrate concentrations. This is a critical differentiating feature for experimental design.

Inhibition Mechanism
Class-level inference
Non-competitive
Supports sustained pathway study under variable substrate conditions
Molecular modeling supports PAS binding
Mechanism of Action Enzyme Kinetics Binding Mode

BChE-IN-24 Research Applications


Potent In Vitro BChE Inhibition

The 9 nM IC50 of BChE-IN-24 against BChE [1] makes it ideal for cell-based assays and in vitro enzyme studies where achieving near-complete BChE inhibition at low nanomolar concentrations is required. Its superior potency over analogs like BChE-IN-34 (25 nM) [2] reduces the risk of non-specific cytotoxicity or off-target interactions that can occur at higher compound concentrations, ensuring cleaner, more interpretable data on BChE-specific pathways.

In Vivo BChE Inhibition in Alzheimer's Models

BChE-IN-24's potent and selective BChE inhibition, coupled with predicted favorable ADME properties [1], positions it as a superior research tool for preclinical studies in Alzheimer's disease (AD) models. Its non-competitive inhibition mechanism [1] ensures sustained efficacy even in the face of fluctuating acetylcholine levels, a hallmark of AD pathology. This contrasts with rivastigmine, a dual inhibitor with lower BChE potency (IC50 = 37 nM) [3], making BChE-IN-24 a more precise tool for investigating the specific role of BChE in AD progression without confounding AChE-mediated effects.

Selective BChE Inhibition for Cholinergic Studies

The evidence supports the use of BChE-IN-24 in fundamental neuroscience research aimed at dissecting the distinct contributions of BChE versus AChE in the central nervous system. By providing a tool with nanomolar potency and selectivity for BChE, researchers can avoid the confounding effects of pan-cholinesterase inhibitors. The non-competitive binding mechanism [1] further ensures that observed phenotypic changes are due to specific BChE inhibition, rather than adaptive changes in enzyme-substrate kinetics.

Application
Selection Property
Validation Focus
BChE inhibition in cell-based assays
Selectivity profile review
BChE-specific pathway interpretation
Alzheimer's disease model research
Non-competitive binding context
Sustained target engagement during cholinergic fluctuation
Cholinergic pathway dissections
BChE vs. AChE selectivity context
Phenotypic attribution to BChE inhibition
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